N-(4,6-Dimethyl-1,3-benzothiazol-2-yl)cyclohexancarboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

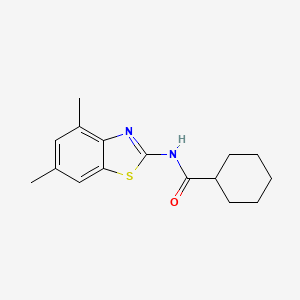

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Wissenschaftliche Forschungsanwendungen

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and as a reference standard in analytical chemistry.

Wirkmechanismus

Target of Action

The primary target of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . This compound has shown potent inhibitory activity against this target, making it a promising candidate for the development of new anti-tubercular drugs .

Mode of Action

The compound interacts with its target, DprE1, through a process that is still under investigation. Molecular docking studies suggest that it binds to both the cas and pas sites of the enzyme, resulting in a mixed type of inhibition . This interaction disrupts the normal function of DprE1, thereby inhibiting the growth of M. tuberculosis .

Biochemical Pathways

The compound’s action primarily affects the cell wall biosynthesis pathway in M. tuberculosis. By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall. This leads to impaired cell wall synthesis and ultimately, the death of the bacteria .

Result of Action

The primary result of the compound’s action is the inhibition of M. tuberculosis growth. By targeting DprE1 and disrupting cell wall synthesis, it exerts a potent anti-tubercular effect . Some benzothiazole derivatives have also shown significant anti-inflammatory and analgesic activities .

Biochemische Analyse

Biochemical Properties

Related benzothiazole derivatives have been found to interact with various enzymes and proteins . These interactions can influence biochemical reactions, potentially affecting processes such as inflammation and pain .

Molecular Mechanism

Related compounds have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid and play a key role in inflammation and pain .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups are introduced at the 4 and 6 positions of the benzothiazole ring through Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Coupling with Cyclohexanecarboxylic Acid: The final step involves coupling the 4,6-dimethylbenzothiazole with cyclohexanecarboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated benzothiazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide: Similar in structure but contains a chlorine atom at the 6-position instead of dimethyl groups.

2,6-Dibromo-4-(6-methylbenzo[d]thiazol-2-yl)aniline: Contains bromine atoms at the 2 and 6 positions and an aniline group.

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is unique due to the presence of dimethyl groups at the 4 and 6 positions, which enhance its lipophilicity and potentially improve its biological activity compared to other benzothiazole derivatives.

Biologische Aktivität

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activity. This article explores its biological properties, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical structure, which includes a benzothiazole moiety and a cyclohexanecarboxamide group. The structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological systems.

Research indicates that compounds similar to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide exhibit various mechanisms of action:

- Antimicrobial Activity : Benzothiazole derivatives have shown promise as antimicrobial agents. They disrupt bacterial cell wall synthesis and inhibit DNA replication.

- Antiparasitic Effects : Certain benzothiazole derivatives display antiplasmodial activity against resistant strains of Plasmodium falciparum, suggesting potential applications in malaria treatment .

- Enzyme Inhibition : The compound may also act as a potent inhibitor of factor Xa (FXa), which is crucial for blood coagulation. This inhibition suggests potential therapeutic applications in preventing thromboembolic disorders .

Pharmacological Effects

The pharmacological profile of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide includes:

- Toxicity Assessment : Preliminary toxicity studies indicate an LD50 greater than 2000 mg/kg in rats, suggesting a low acute toxicity profile .

- Skin Sensitization : The compound has been evaluated for skin sensitization potential in guinea pigs and was found not to be a skin sensitizer .

Data Table: Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Antiparasitic | Inhibits Plasmodium falciparum growth | |

| Enzyme Inhibition | FXa inhibitor | |

| Acute Toxicity | LD50 > 2000 mg/kg |

Study 1: Antiparasitic Activity

A study investigated the antiparasitic effects of a related benzothiazole derivative against Plasmodium falciparum. The compound exhibited significant inhibition of parasite growth in vitro and improved survival rates in murine models infected with drug-resistant strains. This highlights the potential of benzothiazole derivatives in treating malaria .

Study 2: Anticoagulant Properties

Another research focused on the anticoagulant effects of similar compounds. It was found that these compounds effectively inhibited FXa activity, demonstrating their potential use in managing thromboembolic conditions. The study concluded that these compounds could serve as a basis for developing new anticoagulant therapies .

Eigenschaften

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2OS/c1-10-8-11(2)14-13(9-10)20-16(17-14)18-15(19)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRUJHCRJJNGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.